2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909316-07-9
VCID: VC2760278
InChI: InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-1-2-6(13-7)4-5-12;/h1-3H,4-5,12H2;1H
SMILES: C1=CC(=NC(=C1)C(F)(F)F)CCN.Cl
Molecular Formula: C8H10ClF3N2
Molecular Weight: 226.62 g/mol

2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride

CAS No.: 1909316-07-9

Cat. No.: VC2760278

Molecular Formula: C8H10ClF3N2

Molecular Weight: 226.62 g/mol

* For research use only. Not for human or veterinary use.

2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride - 1909316-07-9

Specification

CAS No. 1909316-07-9
Molecular Formula C8H10ClF3N2
Molecular Weight 226.62 g/mol
IUPAC Name 2-[6-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-1-2-6(13-7)4-5-12;/h1-3H,4-5,12H2;1H
Standard InChI Key SERVFPOQKVMMQE-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)C(F)(F)F)CCN.Cl
Canonical SMILES C1=CC(=NC(=C1)C(F)(F)F)CCN.Cl

Introduction

Chemical Identity and Structural Properties

2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride is a crystalline compound characterized by its pyridine core structure with a trifluoromethyl substituent at position 6 and an ethanamine chain at position 2. The compound exists as a hydrochloride salt, which contributes to its stability and solubility characteristics in various solvents. Its structure contains multiple functional groups that make it valuable for chemical synthesis and pharmaceutical applications.

The compound has been assigned the CAS number 1909316-07-9, which serves as its unique identifier in chemical databases and literature . The IUPAC name, 2-[6-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride, provides the standardized nomenclature for this compound in scientific communications . The formal molecular formula is C8H10ClF3N2, indicating its atomic composition of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 2 nitrogen atoms.

Key Chemical Identification Data

The following table summarizes the essential identification parameters for 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride:

ParameterValue
CAS Number1909316-07-9
Molecular FormulaC8H10ClF3N2
Molecular Weight226.62 g/mol
IUPAC Name2-[6-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride
Parent Compound2-(6-Trifluoromethyl-pyridin-2-YL)-ethylamine
Creation Date2016-09-07
Last Modified2025-03-01

Structural Analysis and Chemical Properties

The structural composition of 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride features several distinctive elements that contribute to its chemical behavior and reactivity. The pyridine ring constitutes the core aromatic structure, with the electronegative nitrogen atom affecting charge distribution throughout the molecule. The trifluoromethyl group at position 6 introduces significant electron-withdrawing effects that influence the electron density of the pyridine ring and consequently affect reactivity patterns.

Structural Components

The compound consists of four primary structural components:

  • A pyridine ring as the core aromatic structure

  • A trifluoromethyl (CF3) group at position 6 of the pyridine ring

  • An ethanamine (CH2CH2NH2) side chain at position 2 of the pyridine ring

  • A hydrochloride salt formation with the amine group

The trifluoromethyl group plays a critical role in the molecular properties, contributing to the lipophilicity and metabolic stability of the compound. This group's presence can significantly influence binding interactions in biological systems, making compounds containing this moiety particularly interesting for pharmaceutical research.

Chemical Properties

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. The salt formation also generally improves stability during storage and handling. The protonated amine exists in ionic form, which contributes to the compound's hydrophilicity and affects its partition coefficient in biological systems.

The presence of the trifluoromethyl group contributes to the compound's unique chemical profile. This highly electronegative group can influence the reactivity of the pyridine ring and can potentially form halogen bonds in complex systems. These properties make the compound valuable in various chemical transformations and potential biological applications.

Synthesis and Preparation Methods

The synthesis of 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride typically follows established organic chemistry protocols that have been optimized for efficiency and purity. The preparation generally involves multiple steps, starting with appropriate precursors and culminating in salt formation.

General Synthetic Route

The most common synthetic pathway for this compound involves the reaction of 6-trifluoromethylpyridine-2-carbaldehyde with ethanamine, followed by reduction and hydrochloride salt formation. This multi-step process allows for the controlled assembly of the target molecule with good yields and purity.

The synthesis can be outlined in the following steps:

  • Reaction of 6-trifluoromethylpyridine-2-carbaldehyde with ethanamine to form an imine intermediate

  • Reduction of the imine to produce the corresponding amine

  • Treatment with hydrogen chloride to form the hydrochloride salt

While the specific details of the synthesis might vary depending on laboratory conditions and scale, this general approach represents the standard methodology for obtaining this compound.

Applications and Research Significance

2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride serves multiple important functions in chemical research and development, with applications spanning several scientific domains.

Role as a Chemical Building Block

This compound functions as a versatile building block for the synthesis of more complex molecular structures. The presence of the primary amine group provides a reactive site for numerous transformations, including:

  • Acylation reactions to form amides

  • Reductive amination to form secondary amines

  • Nucleophilic substitution reactions

  • Formation of imines and enamines

These reactions enable the incorporation of the 2-[6-(trifluoromethyl)pyridin-2-yl]ethyl moiety into larger molecular frameworks, which can be valuable for creating libraries of compounds for screening purposes.

Comparative Analysis with Similar Compounds

Understanding the relationship between 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride

A closely related compound is 2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride, which differs only in the position of the trifluoromethyl group on the pyridine ring (position 4 instead of position 6). This positional isomer has the same molecular formula (C8H10ClF3N2) and identical molecular weight (226.62 g/mol) .

The key difference between these compounds lies in the spatial arrangement of the trifluoromethyl group, which can significantly affect:

These structural differences can translate into distinct chemical reactivity patterns and biological activities, making both compounds valuable for comparative studies in medicinal chemistry and materials science .

Comparison with Other Related Compounds

Another related compound is 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-amine dihydrochloride, which features additional structural elements including a thioether linkage and a chloro substituent. This compound has a molecular formula of C8H10Cl3F3N2S and a higher molecular weight of 329.6 g/mol.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochlorideC8H10ClF3N2226.62CF3 at position 6
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochlorideC8H10ClF3N2226.62CF3 at position 4
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)ethan-1-amine dihydrochlorideC8H10Cl3F3N2S329.6Contains thioether linkage and additional Cl substituent

Chemical Reactivity and Transformations

The reactivity profile of 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride is primarily determined by its functional groups, particularly the primary amine and the pyridine nitrogen. These sites allow for various chemical transformations that can be exploited in synthetic chemistry applications.

Amine-Centered Reactions

The primary amine group in this compound is a versatile nucleophile that can participate in numerous reactions:

  • Acylation with acid chlorides or anhydrides to form amides

  • Alkylation to form secondary and tertiary amines

  • Reductive amination with aldehydes or ketones

  • Formation of imines, which can serve as intermediates for further transformations

  • Nucleophilic addition to electrophilic carbon centers

These transformations allow for the incorporation of the 2-[6-(trifluoromethyl)pyridin-2-yl]ethyl scaffold into more complex molecular architectures .

Pyridine-Centered Reactions

The pyridine ring in the compound can engage in various reactions typical of pyridine chemistry:

  • Nucleophilic aromatic substitution, particularly at positions activated by the trifluoromethyl group

  • Coordination with metal ions through the pyridine nitrogen

  • N-oxidation to form pyridine N-oxides

  • Electrophilic substitution under forcing conditions

  • Reduction to form partially or fully saturated heterocyclic systems

The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, generally reducing electron density and potentially altering reactivity patterns compared to unsubstituted pyridine derivatives .

Analytical Characterization

The identification and purity assessment of 2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride relies on various analytical techniques that provide comprehensive characterization of its physical and chemical properties.

Identification Methods

The compound can be uniquely identified using several standardized chemical identifiers:

  • InChI (International Chemical Identifier)

  • InChIKey for database searching

  • SMILES notation for computational chemistry applications

These identifiers are essential for database registration and unambiguous reference in scientific literature .

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